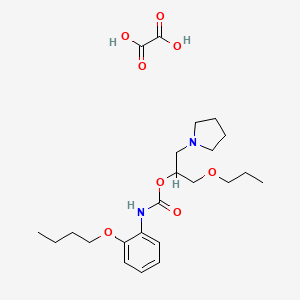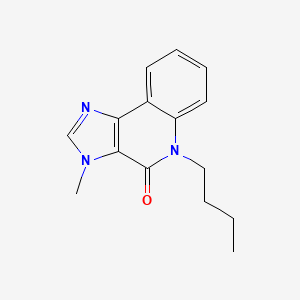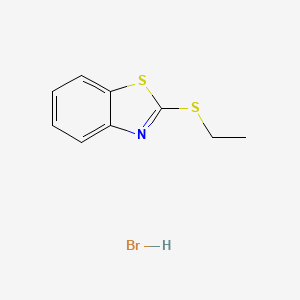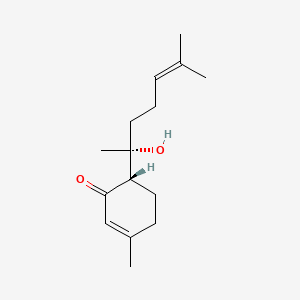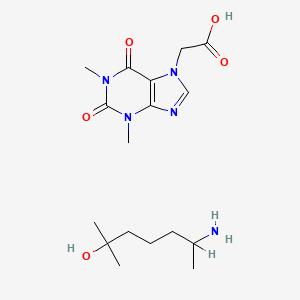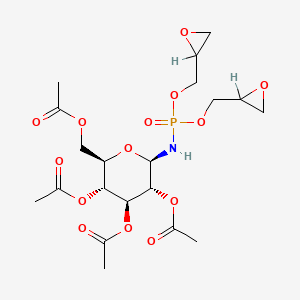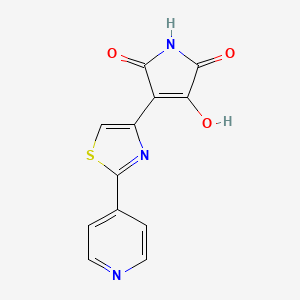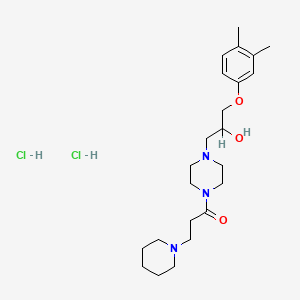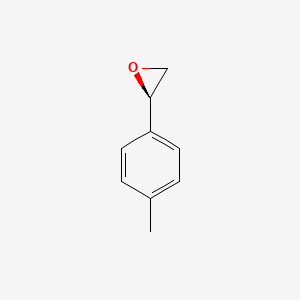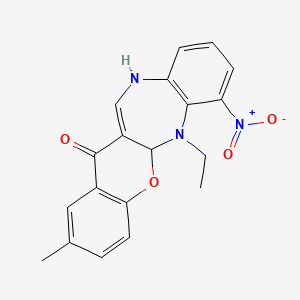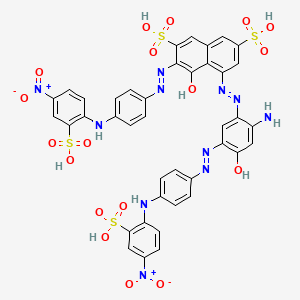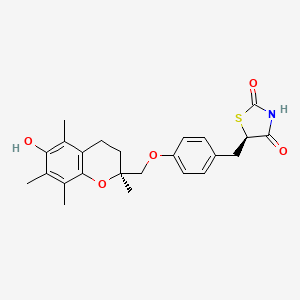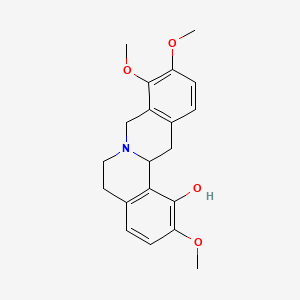
(S)-5,8,13,13a-Tetrahydro-2,9,10-trimethoxy-6H-dibenzo(a,g)quinolizin-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5,8,13,13a-Tetrahydro-2,9,10-trimethoxy-6H-dibenzo(a,g)quinolizin-1-ol is a complex organic compound with the molecular formula C21H25NO5. It is known for its unique structure, which includes multiple methoxy groups and a quinolizidine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5,8,13,13a-Tetrahydro-2,9,10-trimethoxy-6H-dibenzo(a,g)quinolizin-1-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Quinolizidine Core: This step involves the cyclization of a suitable precursor to form the quinolizidine ring system.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as methyl iodide (CH3I) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(S)-5,8,13,13a-Tetrahydro-2,9,10-trimethoxy-6H-dibenzo(a,g)quinolizin-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the quinolizidine core.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups .
Aplicaciones Científicas De Investigación
(S)-5,8,13,13a-Tetrahydro-2,9,10-trimethoxy-6H-dibenzo(a,g)quinolizin-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of (S)-5,8,13,13a-Tetrahydro-2,9,10-trimethoxy-6H-dibenzo(a,g)quinolizin-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
®-5,8,13,13a-Tetrahydro-2,9,10-trimethoxy-6H-dibenzo(a,g)quinolizin-1-ol: The enantiomer of the compound, with similar but distinct biological activity.
4H-Quinolizin-1-ol: A related compound with a different substitution pattern on the quinolizidine core.
Uniqueness
(S)-5,8,13,13a-Tetrahydro-2,9,10-trimethoxy-6H-dibenzo(a,g)quinolizin-1-ol is unique due to its specific stereochemistry and the presence of multiple methoxy groups. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Propiedades
Número CAS |
40141-47-7 |
|---|---|
Fórmula molecular |
C20H23NO4 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
2,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-1-ol |
InChI |
InChI=1S/C20H23NO4/c1-23-16-6-4-12-8-9-21-11-14-13(10-15(21)18(12)19(16)22)5-7-17(24-2)20(14)25-3/h4-7,15,22H,8-11H2,1-3H3 |
Clave InChI |
BEIZGBSEZACCGQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(CCN3C2CC4=C(C3)C(=C(C=C4)OC)OC)C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


